N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrrolidinone ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the alkylation of 3-chlorophenylacetic acid with an appropriate alkylating agent to form the corresponding ester. This ester is then subjected to a series of reactions, including cyclization to form the pyrrolidinone ring and subsequent sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste, often employing advanced techniques such as high-throughput screening and process intensification.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism by which N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the chlorophenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-[1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide: Similar structure but with a different position of the chlorine atom.
N-[1-[2-(3-bromophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide: Bromine instead of chlorine.
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]butane-1-sulfonamide: Different alkyl chain length.
Uniqueness
The unique combination of the chlorophenyl group, pyrrolidinone ring, and sulfonamide group in N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide provides distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-8-22(20,21)17-14-10-15(19)18(11-14)7-6-12-4-3-5-13(16)9-12/h3-5,9,14,17H,2,6-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPVTJRTQYYCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.